molecular formula C7H6F3NO3 B1373775 2,2,2-trifluoroethyl N-(furan-2-yl)carbamate CAS No. 1303890-42-7

2,2,2-trifluoroethyl N-(furan-2-yl)carbamate

Cat. No. B1373775
M. Wt: 209.12 g/mol
InChI Key: JGFHPHSJQALYBE-UHFFFAOYSA-N
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Description

“2,2,2-trifluoroethyl N-(furan-2-yl)carbamate” is a chemical compound with the CAS Number: 875157-18-9 . It has a molecular weight of 223.15 . The IUPAC name for this compound is 2,2,2-trifluoroethyl 2-furylmethylcarbamate .


Molecular Structure Analysis

The Inchi Code for “2,2,2-trifluoroethyl N-(furan-2-yl)carbamate” is 1S/C8H8F3NO3/c9-8(10,11)5-15-7(13)12-4-6-2-1-3-14-6/h1-3H,4-5H2,(H,12,13) . This code provides a unique identifier for the molecular structure of the compound.

Scientific Research Applications

Synthesis and Evaluation as Prodrugs

  • A study by Rahmathullah et al. (1999) described the synthesis of carbamate analogues of 2,5-bis(4-amidinophenyl)furan, including 2,2,2-trifluoroethyl N-(furan-2-yl)carbamate. These compounds were evaluated as prodrugs against Pneumocystis carinii pneumonia in an immunosuppressed rat model. The research found that certain carbamates in this series exhibited significant anti-PCP activity, highlighting the potential of 2,2,2-trifluoroethyl N-(furan-2-yl)carbamate in medical applications (Rahmathullah et al., 1999).

Synthesis and Reactivity Studies

  • Padwa et al. (2003) explored various methods for synthesizing differently substituted 2-amidofurans, contributing to the understanding of the reactivity and synthesis pathways of compounds including 2,2,2-trifluoroethyl N-(furan-2-yl)carbamate. This research provides insights into the chemical properties and synthesis techniques of such compounds (Padwa et al., 2003).

Photodecomposition Studies

  • The study of the photodecomposition of carbamate pesticides like carbofuran, which shares structural similarities with 2,2,2-trifluoroethyl N-(furan-2-yl)carbamate, was conducted by Bachman and Patterson (1999). They measured the rate constants for the pesticide in various solutions, providing insights into the decomposition pathways and environmental impacts of similar furan-based carbamates (Bachman & Patterson, 1999).

Synthesis of 3-(3,3,3-trifluoroprop-1-en-2-yl)furans

  • A novel synthesis method for 3-(3,3,3-trifluoroprop-1-en-2-yl)furans was developed by Zhang, Zhao, and Lu (2007), using palladium-catalyzed cyclization-isomerization. This research contributes to the synthetic methodology relevant to the production of furan-based compounds like 2,2,2-trifluoroethyl N-(furan-2-yl)carbamate (Zhang, Zhao, & Lu, 2007).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for “2,2,2-trifluoroethyl N-(furan-2-yl)carbamate” can be found online . It’s always important to handle chemicals with appropriate safety measures.

properties

IUPAC Name

2,2,2-trifluoroethyl N-(furan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO3/c8-7(9,10)4-14-6(12)11-5-2-1-3-13-5/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFHPHSJQALYBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(furan-2-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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